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Compound of Interest

Compound Name: 2-Salicylideneaminophenol

Cat. No.: B156611

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Salicylideneaminophenol

This guide provides a comprehensive overview of the synthesis, characterization, and crystal
structure analysis of 2-Salicylideneaminophenol, a Schiff base compound of interest to
researchers and professionals in materials science and drug development. The document
details the experimental protocols for its preparation and single-crystal X-ray diffraction
analysis, presenting the key structural parameters and intermolecular interactions that define its
solid-state architecture.

Introduction

2-Salicylideneaminophenol, systematically named 2-{(E)-[(2-
hydroxyphenyliminolmethyl}phenol, is a Schiff base synthesized from the condensation of
salicylaldehyde and 2-aminophenol.[1] Such compounds are of significant interest due to their
diverse applications, including their roles as ligands in coordination chemistry and their
potential biological activities.[2] Understanding the precise three-dimensional arrangement of
atoms in the crystalline state is crucial for elucidating structure-property relationships, which
can inform the design of new materials and therapeutic agents. This document focuses on the
definitive determination of its molecular and supramolecular structure through single-crystal X-
ray diffraction.

Experimental Protocols
Synthesis of 2-Salicylideneaminophenol

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b156611?utm_src=pdf-interest
https://www.benchchem.com/product/b156611?utm_src=pdf-body
https://www.benchchem.com/product/b156611?utm_src=pdf-body
https://www.benchchem.com/product/b156611?utm_src=pdf-body
https://www.researchgate.net/publication/380759349_Synthesis_Characterization_and_In_Vitro_Cytotoxicity_of_the_N-salicylidene-o-aminophenol_Schiff_base_ligand_and_its_Cu_II_complex
https://www.researchgate.net/publication/267961790_Synthesis_structural_characterization_thermal_studies_catalytic_efficiency_and_antimicrobial_activity_of_some_MII_complexes_with_ONO_tridentate_Schiff_base_N-salicylidene-o-aminophenol_saphH_2
https://www.benchchem.com/product/b156611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The synthesis of 2-Salicylideneaminophenol is achieved through a condensation reaction
between salicylaldehyde and 2-aminophenol.[3]

Procedure:
o Salicylaldehyde (1.22 g, 10 mmol) is dissolved in 100 mL of boiling ethanol.

 To this solution, 2-aminophenol (1.09 g, 10 mmol), also dissolved in boiling ethanol, is
added.

e The resulting mixture is refluxed for a period of 4 hours.

e The solution is then cooled to room temperature, which induces the precipitation of the crude
product.

e The precipitate is collected by filtration, washed with cold ethanol, and dried.

Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction were obtained through slow
evaporation.[3]

Procedure:

e The purified 2-Salicylideneaminophenol product is dissolved in a solvent mixture of
chloroform and ethanol (3:1 v/v).

e The solution is left undisturbed at room temperature, allowing for slow evaporation of the
solvents.

e Over a period of several days, well-formed single crystals of the title compound precipitate
from the solution.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was performed using a single-crystal X-ray
diffractometer. A summary of the data collection and refinement parameters is provided in Table
1.[3]
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Methodology:

A suitable single crystal was mounted on a diffractometer.

X-ray diffraction data were collected at a controlled temperature.

The structure was solved using direct methods and refined by full-matrix least-squares on F2.

All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Results and Discussion
Crystal Structure Analysis

The crystal structure analysis of 2-Salicylideneaminophenol reveals that it crystallizes in the
triclinic space group P-1.[3] The asymmetric unit contains two crystallographically independent,
yet similar, molecules of the compound (denoted as Molecule A and Molecule B).[3] A summary
of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Salicylideneaminophenol|[3]
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Parameter Value
Empirical formula C13H11NO2
Formula weight 213.23 g/mol
Crystal system Triclinic
Space group P-1

Unit cell dimensions

a (h) 7.371(3)

b (A) 10.899(5)

c (A) 13.513(6)

a () 108.64(3)

B () 90.03(3)

y (°) 99.45(3)
Volume (A3) 1007.9(7)

z 4

Density (calculated) 1.405 g/cm3
Absorption coefficient (i) 0.096 mm~1
F(000) 448

Final R indices [I>2a(1)]

R1=0.045, wR2 = 0.119

R indices (all data)

R1=0.053, wR2=0.125

Molecular Structure

Each molecule of 2-Salicylideneaminophenol adopts an E configuration about the central

imine (C=N) double bond.[3] The molecule is characterized by two phenolic rings linked by the

azomethine group (-CH=N-). A significant feature of the molecular geometry is the presence of

a strong intramolecular hydrogen bond between the hydroxyl group of the salicylidene ring and

the imine nitrogen atom, forming a stable six-membered ring motif.[3][4] This interaction
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contributes to the planarity of this portion of the molecule. Selected bond lengths and angles for
both independent molecules are provided in Table 2.

Table 2: Selected Bond Lengths (A) and Angles (°) for 2-Salicylideneaminophenol[3]

Bond/Angle Molecule A Molecule B

Bond Lengths

01-C1 1.350(2) 1.353(2)
02-C9 1.356(2) 1.346(2)
N1-C7 1.291(2) 1.293(2)
N1-C8 1.423(2) 1.424(2)
Bond Angles

C7-N1-C8 126.95(14) 126.82(14)
01-C1-C6 121.28(15) 121.50(15)
02-C9-C8 119.09(14) 119.33(14)

(Atom numbering corresponds to the crystallographically defined structures)

Supramolecular Assembly and Intermolecular
Interactions

The crystal packing is primarily governed by intermolecular hydrogen bonds. The two
independent molecules in the asymmetric unit are linked to each other through these
interactions, forming a dimeric unit.[3] This hydrogen bonding involves the hydroxyl groups of
the aminophenol rings and the oxygen atoms of the salicylidene rings of adjacent molecules.
This network of interactions extends throughout the crystal lattice, contributing to the overall
stability of the crystalline solid.

Visualizations
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The following diagrams illustrate the experimental workflow and the key structural features of 2-
Salicylideneaminophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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